molecular formula C9H14N2O3S B13919351 2-amino-N-(2-methoxyethyl)benzenesulfonamide CAS No. 436095-44-2

2-amino-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B13919351
CAS No.: 436095-44-2
M. Wt: 230.29 g/mol
InChI Key: CWOGULCUFRSWGT-UHFFFAOYSA-N
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Description

2-amino-N-(2-methoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C9H14N2O3S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 2-amino benzenesulfonamide with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2-amino benzenesulfonamide+2-methoxyethylamineThis compound\text{2-amino benzenesulfonamide} + \text{2-methoxyethylamine} \rightarrow \text{this compound} 2-amino benzenesulfonamide+2-methoxyethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-amino-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino benzenesulfonamide
  • N-(2-methoxyethyl)benzenesulfonamide
  • 4-amino-N-(2-methoxyethyl)benzenesulfonamide

Uniqueness

2-amino-N-(2-methoxyethyl)benzenesulfonamide is unique due to the presence of both an amino group and a methoxyethyl group attached to the benzenesulfonamide core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

436095-44-2

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

2-amino-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-14-7-6-11-15(12,13)9-5-3-2-4-8(9)10/h2-5,11H,6-7,10H2,1H3

InChI Key

CWOGULCUFRSWGT-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=CC=CC=C1N

Origin of Product

United States

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